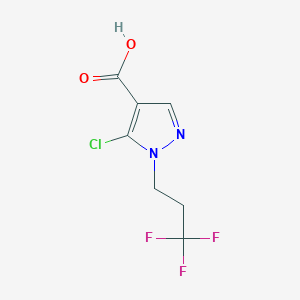
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a trifluoropropyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method involves the chlorination of a precursor pyrazole compound. For instance, the chlorination of 1,3-dimethyl-5-pyrazolone can be achieved using phosphorus oxychloride (POCl3) at elevated temperatures . The reaction conditions often include the use of solvents such as diethyl ether for recrystallization and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Acylation and Alkylation: The carboxylic acid group can be acylated or alkylated to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid include:
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoropropyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(6(14)15)3-12-13(5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFDZVXTQUUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)
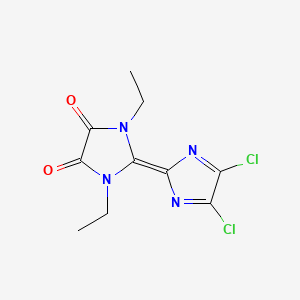
![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)


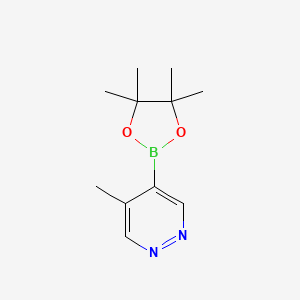
![Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045033.png)
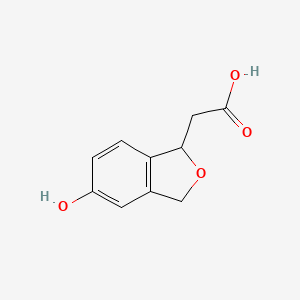

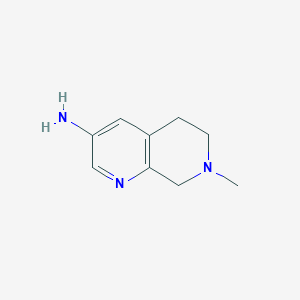
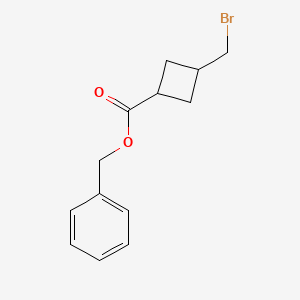
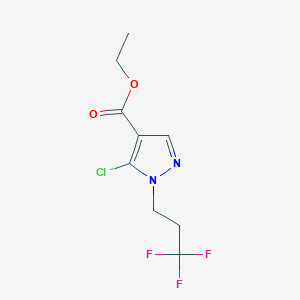
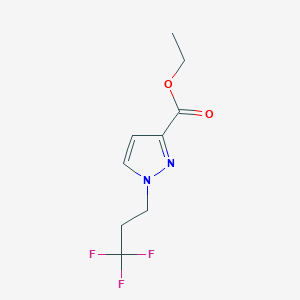
![2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8045082.png)
